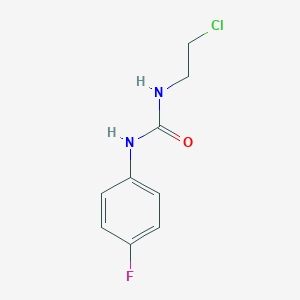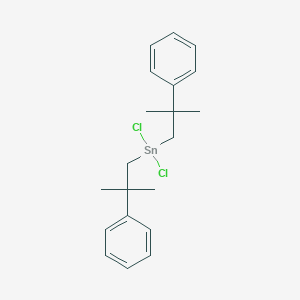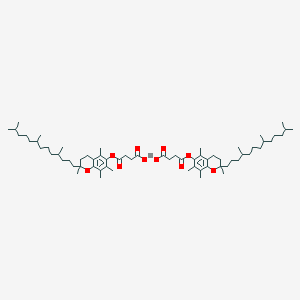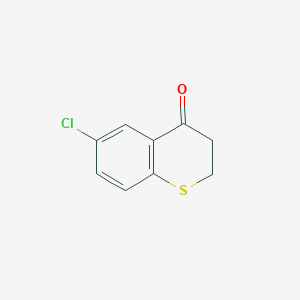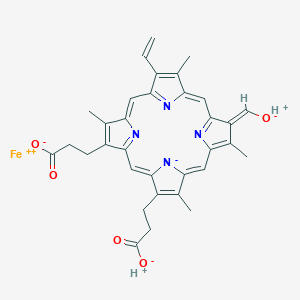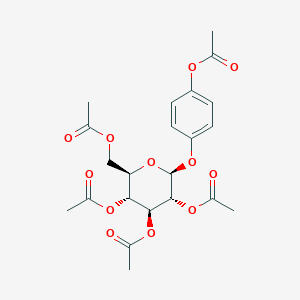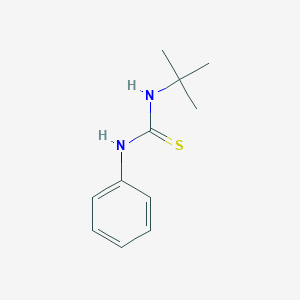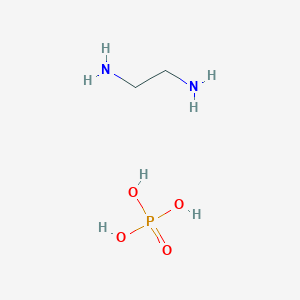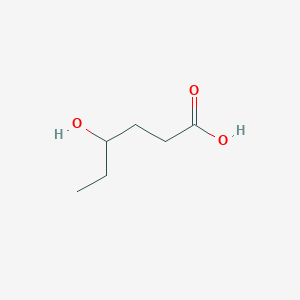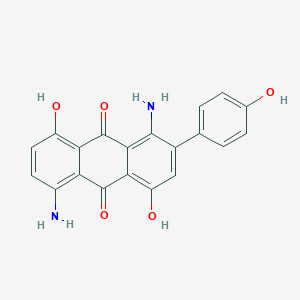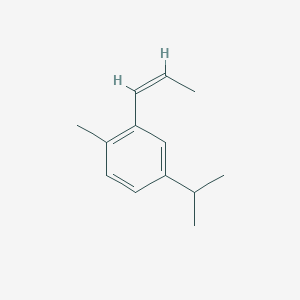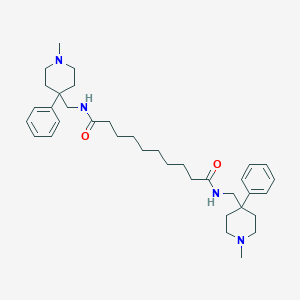
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide, commonly known as BMPS, is a chemical compound that has gained significant attention in the field of scientific research. BMPS is a type of spin-labeled lipid that has been used in various biochemical and physiological studies due to its unique properties.
作用機序
BMPS acts as a spin label by attaching a nitroxide group to the lipid molecule. The nitroxide group has an unpaired electron that can interact with other molecules, allowing for the measurement of the distance between different parts of the membrane. The interaction between the nitroxide group and other molecules can also provide information about the environment surrounding the membrane.
生化学的および生理学的効果
BMPS has been shown to have minimal effects on the biochemical and physiological properties of the membrane. Studies have found that BMPS does not significantly affect the fluidity, permeability, or stability of the membrane. BMPS has also been shown to have minimal effects on the function of membrane proteins.
実験室実験の利点と制限
BMPS has several advantages for lab experiments. It is a stable and reliable spin label that can be easily synthesized and purified. BMPS is also compatible with a wide range of experimental conditions, making it suitable for various types of studies. However, BMPS has some limitations. It is a relatively large molecule compared to other spin labels, which can limit its use in certain types of experiments. BMPS also has a short spin relaxation time, which can limit the accuracy of distance measurements.
将来の方向性
There are several future directions for the use of BMPS in scientific research. One area of interest is the use of BMPS to study the interactions between different types of lipids in the membrane. Another area of interest is the use of BMPS to study the effects of different types of environmental factors on the membrane. Additionally, the development of new types of spin labels that can overcome the limitations of BMPS is an area of ongoing research.
Conclusion
In conclusion, BMPS is a unique spin-labeled lipid that has been widely used in scientific research to study the structure and dynamics of biological membranes. BMPS has several advantages for lab experiments, including its stability and compatibility with a wide range of experimental conditions. However, BMPS also has some limitations, such as its relatively large size and short spin relaxation time. Despite these limitations, BMPS has significant potential for future research in the field of membrane biology.
合成法
BMPS can be synthesized by reacting sebacic acid with 1-methyl-4-phenyl-4-piperidinol to form N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting BMPS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
BMPS has been widely used in scientific research as a spin-labeled lipid to study the structure and dynamics of biological membranes. The spin label attached to BMPS allows for the measurement of the distance between different parts of the membrane and the detection of changes in the membrane structure and dynamics. BMPS has been used in various studies to investigate the effects of different factors on the membrane, such as temperature, pressure, and chemical compounds.
特性
CAS番号 |
13018-50-3 |
|---|---|
製品名 |
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide |
分子式 |
C36H54N4O2 |
分子量 |
574.8 g/mol |
IUPAC名 |
N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C36H54N4O2/c1-39-25-21-35(22-26-39,31-15-9-7-10-16-31)29-37-33(41)19-13-5-3-4-6-14-20-34(42)38-30-36(23-27-40(2)28-24-36)32-17-11-8-12-18-32/h7-12,15-18H,3-6,13-14,19-30H2,1-2H3,(H,37,41)(H,38,42) |
InChIキー |
DMPYTENYPFANFS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
13018-50-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



